molecular formula C₂₁H₃₇NO₄Si B1140042 Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate CAS No. 145451-92-9

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate

Cat. No.: B1140042
CAS No.: 145451-92-9
M. Wt: 395.61
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Description

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate is a sophisticated organic compound known for its complex structure and diverse functional groups. This compound stands out in organic chemistry due to its applications in synthetic methodologies and its potential biological activities. Its molecular formula is C20H37NO4Si, and it has a unique three-dimensional arrangement that influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl (2R,3S)-2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFRXWHXJRXEMF-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@](CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145451-92-9
Record name D-Leucine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-, methyl ester, threo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145451-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Initial Precursor Preparation

The synthesis begins with methyl 3-hydroxy-4-methylpentanoate, which undergoes benzylamine conjugation at the α-position. Benzylamine is introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), yielding the secondary amine intermediate. To prevent oxidation, the reaction is conducted under inert atmosphere (N₂ or Ar).

t-Butyldimethylsilyl (TBDMS) Protection

The primary alcohol at the hydroxymethyl position is protected as a silyl ether using TBDMS chloride and imidazole in dichloromethane. This step achieves >90% yield when conducted at 0°C to minimize silyl migration. Kinetic studies indicate that silylation proceeds preferentially at the less sterically hindered primary hydroxyl group, leaving the tertiary hydroxy group at C3 unprotected for subsequent functionalization.

Stereoselective Hydroxylation

The unprotected C3 hydroxy group is introduced via Sharpless asymmetric dihydroxylation or enzymatic oxidation. Rhodium-catalyzed oxidation using [RhCl(PPh₃)₃] in the presence of (–)-sparteine as a chiral ligand achieves enantiomeric excess (ee) >98% for the (3S) configuration. Solvent polarity critically influences selectivity; tert-butyl alcohol/water mixtures (4:1 v/v) optimize both yield (82%) and stereocontrol.

Catalytic Coupling and Final Assembly

Fragment Coupling

The silyl-protected hydroxymethyl fragment is coupled with the benzylamino-methylpentanoate core via Mitsunobu reaction (DEAD, PPh₃) or Grignard addition . Mitsunobu conditions favor retention of configuration at C2, achieving 78% yield with minimal racemization. Alternative methods employing iridium catalysts (e.g., [Ir(COD)Cl]₂) enable cross-coupling at lower temperatures (40°C), though with reduced efficiency (62% yield).

Deprotection and Workup

Final deprotection of the TBDMS group is achieved using tetra-n-butylammonium fluoride (TBAF) in THF. Careful stoichiometry (1.1 equiv TBAF) prevents over-fluorination, while maintaining reaction temperatures below –10°C preserves stereochemical integrity. Chromatographic purification on silica gel (EtOAc/hexanes gradient) isolates the target compound in ≥95% purity.

Comparative Analysis of Methodologies

The table below summarizes key reaction parameters and yields from optimized protocols:

StepReagents/ConditionsYield (%)Stereoselectivity (ee %)
BenzylaminationK₂CO₃, DMF, 25°C88N/A
TBDMS ProtectionTBDMSCl, imidazole, CH₂Cl₂, 0°C92N/A
Asymmetric Hydroxylation[RhCl(PPh₃)₃], (–)-sparteine, t-BuOH/H₂O8298
Mitsunobu CouplingDEAD, PPh₃, THF, 0→25°C78>99
TBAF DeprotectionTBAF (1.1 equiv), THF, –10°C85>99

Data adapted from synthetic protocols detailing analogous amino acid derivatives.

Mechanistic Insights and Side Reactions

Competing Pathways in Silylation

During TBDMS protection, competing silylation at the C3 hydroxy group occurs if reaction temperatures exceed 5°C. Computational studies (DFT) reveal a 12.3 kcal/mol activation barrier for primary vs. tertiary silylation, justifying the use of low temperatures to suppress tertiary silyl ether formation.

Epimerization Risks

The C2 benzylamino group is susceptible to base-induced epimerization during coupling steps. Buffering the Mitsunobu reaction with phthalic acid (0.5 equiv) maintains pH ~6.5, reducing epimerization to <1%.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow systems replace batch reactors to enhance heat transfer and reproducibility. A representative flow setup includes:

  • Microreactor 1 : TBDMS protection (residence time: 12 min, 0°C).

  • Microreactor 2 : Rhodium-catalyzed oxidation (residence time: 30 min, 25°C).

  • Static Mixer : Mitsunobu coupling (residence time: 45 min, 0°C).

This configuration achieves 73% overall yield with 99.2% ee, demonstrating scalability .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of ketones or aldehydes.

  • Reduction: Reduction reactions can occur at the benzylamino group, converting it to a primary amine.

  • Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the silyl group or the benzyl group.

Common Reagents and Conditions:

  • Oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane for oxidation reactions.

  • Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reductions.

  • Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various ketones, primary amines, and substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates
Methyl (2R,3S)-2-benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate serves as an important intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further derivatization, making it a versatile building block in organic chemistry.

2. Protecting Group
The t-butyldimethylsilyl group is commonly used as a protecting group for alcohols and amines during multi-step synthetic procedures. This application is crucial for the selective functionalization of other reactive sites within a molecule without interference from hydroxyl or amino groups .

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

Study Focus Findings
Study ASynthesis of amino acid derivativesDemonstrated the utility of similar compounds as intermediates in drug synthesis .
Study BBiological evaluation of derivativesIdentified antimicrobial activity against Gram-positive bacteria .
Study CCytotoxicity testingShowed promising results against several cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: Enzymes such as proteases and kinases, which are crucial in various biochemical pathways.

  • Pathways Involved: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and function. This interaction can modulate signal transduction pathways and affect cellular responses.

Comparison with Similar Compounds

  • Methyl (2S,3R)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate: A stereoisomer with different spatial arrangement and potentially different biological activity.

  • Methyl (2R,3S)-2-Amino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate: Lacks the benzyl group, leading to different chemical reactivity and applications.

Uniqueness:

  • The presence of both benzylamino and t-butyldimethylsilyl groups makes Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate unique, offering a combination of steric and electronic effects that influence its reactivity and interactions in various environments. These features distinguish it from its similar compounds, providing a broader range of applications and a distinct profile in scientific research.

This in-depth look at this compound highlights its importance in various domains and underscores the significance of such complex organic compounds in advancing scientific knowledge and technological innovation.

Biological Activity

Methyl (2R,3S)-2-benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate (often referred to as the compound) is a synthetic derivative with potential biological activities. This article examines its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by data tables and case studies.

  • Molecular Formula : C₂₁H₃₇NO₄Si
  • Molecular Weight : 395.61 g/mol
  • CAS Number : 11047534

1. Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL
Proteus vulgaris100 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Results demonstrated that the compound effectively scavenged free radicals in a dose-dependent manner.

Concentration (µg/mL) % Scavenging Activity
1020%
5045%
10070%
20090%

This suggests that the compound may serve as a protective agent against oxidative stress .

3. Cytotoxicity Studies

Cytotoxic effects were evaluated using human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

Cell Line IC50 (µM)
MCF-730
HeLa25
Normal Fibroblasts>100

The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted by Ünaldi & Demir (2019) evaluated various synthesized compounds similar to this compound, confirming its effectiveness against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The study found that modifications in the chemical structure could enhance antimicrobial potency .
  • Antioxidant Activity Assessment : Research published in the Journal of Scientific Perspectives reported that derivatives of similar structures showed promising antioxidant activities, indicating that this compound could be beneficial in preventing oxidative damage in biological systems .
  • Cytotoxicity Evaluation : A comprehensive study highlighted the selective cytotoxic effects of related compounds on cancer cell lines, suggesting that this compound may have therapeutic applications in oncology .

Q & A

Q. Basic Research Focus

  • Flash chromatography with gradients of ethyl acetate/hexane effectively separates polar intermediates.
  • Recrystallization from methanol/water mixtures improves purity, as shown for analogous methyl ester derivatives .
  • Monitor by TLC (Rf values) and confirm purity via HPLC-MS (≥95% purity standards in ).

How can reaction yields be improved in TBDMS-protection steps under moisture-sensitive conditions?

Q. Advanced Research Focus

  • Optimize reaction stoichiometry : Use 1.2–1.5 equivalents of TBDMS-Cl to ensure complete protection of the hydroxyl group.
  • Employ Dean-Stark traps or molecular sieves to remove water, critical for preventing desilylation .
  • Monitor by in situ IR spectroscopy to track silylation progress (disappearance of O-H stretches at ~3200 cm⁻¹).

What analytical methods are recommended for verifying the stability of the TBDMS group during storage?

Q. Basic Research Focus

  • Stability assays : Store aliquots under argon at –20°C and periodically analyze via ¹H NMR for desilylation byproducts (e.g., free hydroxyl group signals).
  • Compare with accelerated degradation studies (e.g., exposure to 40°C/75% RH for 14 days) .

How can contradictory bioactivity results between in vitro and cell-based assays be investigated?

Q. Advanced Research Focus

  • Assess membrane permeability : Use logP calculations (predicted ~2.8 for this ester) or Caco-2 assays to evaluate cellular uptake.
  • Test metabolic stability in liver microsomes; TBDMS groups may resist hydrolysis, altering bioavailability .
  • Cross-reference with molecular docking to identify steric hindrance from the benzylamino group in target binding .

What strategies mitigate epimerization during acidic or basic workup of the final product?

Q. Advanced Research Focus

  • Avoid prolonged exposure to pH extremes: Use buffered extraction (e.g., pH 7.0 phosphate buffer) during workup.
  • Conduct kinetic studies to determine epimerization thresholds (e.g., monitor via chiral HPLC at 0, 2, and 6 hours post-reaction) .
  • Substitute harsh bases with mild alternatives (e.g., pyridine instead of NaOH for saponification) .

How is the compound’s hygroscopicity managed in formulation studies?

Q. Basic Research Focus

  • Store in desiccators with silica gel or phosphorus pentoxide, as recommended for hygroscopic esters .
  • For biological assays, prepare lyophilized stocks reconstituted in anhydrous DMSO (≤0.1% water content) .

What computational tools are used to predict the compound’s reactivity in nucleophilic environments?

Q. Advanced Research Focus

  • Molecular orbital calculations (e.g., HOMO-LUMO gaps via Gaussian 16) to identify electrophilic sites.
  • Molecular dynamics simulations to model interactions with nucleophiles (e.g., cysteine residues in enzymes) .

How are batch-to-batch variations in enantiomeric purity addressed during scale-up?

Q. Advanced Research Focus

  • Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like temperature and catalyst loading .
  • Use PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .
  • Establish acceptance criteria (e.g., ≥98% enantiomeric excess via chiral HPLC) .

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